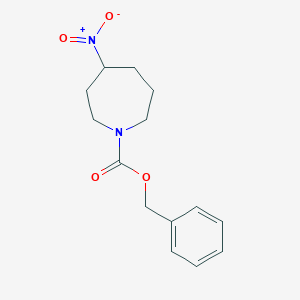

苄基-4-硝基庚烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzyl 4-nitroazepane-1-carboxylate and related compounds often involves the reduction of nitro groups and subsequent reactions to introduce the desired functional groups. For instance, Singh and Batra (2007) demonstrated the SnCl2-mediated reduction of nitro groups in related compounds, facilitating the synthesis of substituted 1H-1-benzazepines and 3H-1-benzazepines. This process showcases a method that could potentially be applied or adapted for the synthesis of benzyl 4-nitroazepane-1-carboxylate (Singh & Batra, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-benzazepines, is often characterized by X-ray crystallography. Govindaraj et al. (2014) described the crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylate, highlighting the seven-membered oxazepane rings' twist-chair conformation. Such detailed structural analyses provide insights into the stereochemistry and conformational preferences of these compounds, which are valuable for understanding the molecular structure of benzyl 4-nitroazepane-1-carboxylate (Govindaraj et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzyl 4-nitroazepane-1-carboxylate and similar compounds include nucleophilic substitutions, cyclizations, and rearrangements. The versatility in reactivity allows for the synthesis of a wide range of derivatives and structurally complex molecules. For example, the research by Singh and Batra (2007) also noted an unprecedented rearrangement of an alkyl 1H-benzazepine-2-carboxylate to a substituted isoquinoline, demonstrating the dynamic chemistry of these compounds (Singh & Batra, 2007).

Physical Properties Analysis

The physical properties of benzyl 4-nitroazepane-1-carboxylate, such as melting point, solubility, and crystal form, can be inferred from similar compounds. For instance, the study on crystal structures by Govindaraj et al. (2014) not only provides structural insights but also clues about the solid-state properties that influence the compound's behavior in different environments (Govindaraj et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for the application of benzyl 4-nitroazepane-1-carboxylate in synthesis. The work by Singh and Batra (2007) outlines the reactivity patterns that could be expected for benzyl 4-nitroazepane-1-carboxylate, given the similar structural framework and functional groups (Singh & Batra, 2007).

科学研究应用

高级氧化过程

一项关于高级氧化过程降解对乙酰氨基酚的研究突出了途径、副产物、生物毒性以及通过密度泛函理论的计算分析。这些研究表明了硝基化合物在水处理技术中的环境和药物相关性,以及对它们的转化产物的理解(Qutob et al., 2022)。

合成与生物活性

关于邻苯二胺的合成用途的研究,包括苯并咪唑、喹喔啉和苯并[二氮杂环己烷的方法,展示了硝基化合物在合成具有药物应用的复杂分子结构中的重要性(Ibrahim, 2011)。

环境命运与转化

关于苯二氮杂环己烷在水处理中的环境出现、命运和转化的研究揭示了水生环境中含硝基药物的持久性和转化途径。这些发现突显了理解这类化合物的环境影响和降解机制的重要性(Kosjek et al., 2012)。

化学反应机理的机械洞察

一项关于木质素模型化合物的酸解,包括具有硝基官能团的化合物,提供了对β-O-4键裂解机制的洞察。这项研究对于推进木质素的化学回收和理解复杂硝基化合物在各种条件下的反应性至关重要(Yokoyama, 2015)。

癫痫药理学疗效

一篇关于氯硝西泮的全面回顾,一种硝基苯二氮杂环己烷,讨论了其药理特性和在癫痫治疗中的治疗效果,展示了硝基化合物在开发治疗神经系统疾病的有效药物中的重要性(Finder et al., 1976)。

作用机制

属性

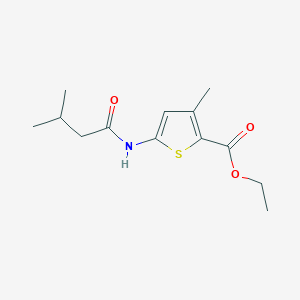

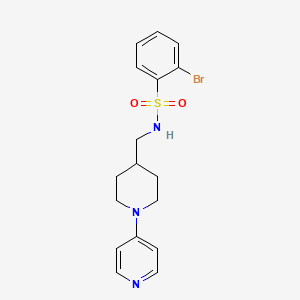

IUPAC Name |

benzyl 4-nitroazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(20-11-12-5-2-1-3-6-12)15-9-4-7-13(8-10-15)16(18)19/h1-3,5-6,13H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGKXDJEYOSFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

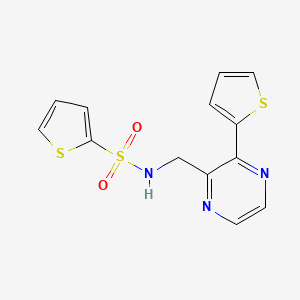

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)

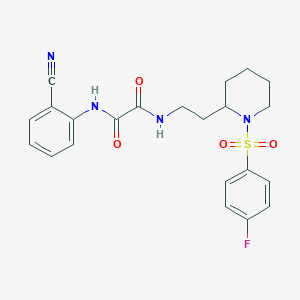

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)

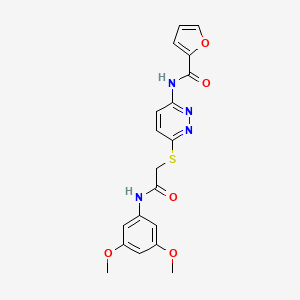

![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)